Atrial natriuretic peptide (1-29), chicken

Vue d'ensemble

Description

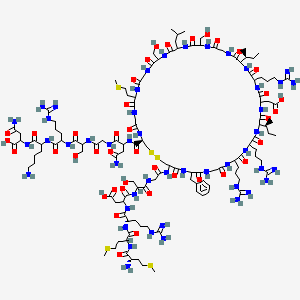

Atrial natriuretic peptide (ANP) is a hormone that is produced by the heart and plays a crucial role in the regulation of blood pressure and fluid balance in the body. ANP is a 28-amino acid peptide that is synthesized and secreted by the atrial myocardium in response to increased blood volume and pressure. In recent years, there has been a growing interest in the use of ANP (1-29), chicken, a synthetic form of ANP, in scientific research.

Mécanisme D'action

Atrial natriuretic peptide (1-29), chicken (1-29), chicken, acts by binding to and activating the natriuretic peptide receptor A (NPR-A) on the surface of target cells. This leads to the activation of a signaling cascade that results in the production of cyclic guanosine monophosphate (cGMP). cGMP then acts to promote vasodilation, increase renal blood flow, and promote natriuresis (the excretion of sodium in the urine).

Biochemical and Physiological Effects:

Atrial natriuretic peptide (1-29), chicken (1-29), chicken, has a number of biochemical and physiological effects. It promotes vasodilation, which leads to a decrease in blood pressure. Atrial natriuretic peptide (1-29), chicken (1-29), chicken, also increases renal blood flow, which promotes the excretion of sodium and water in the urine. This leads to a decrease in blood volume and a decrease in blood pressure. Atrial natriuretic peptide (1-29), chicken (1-29), chicken, also has a direct effect on the heart, leading to a decrease in heart rate and contractility.

Avantages Et Limitations Des Expériences En Laboratoire

Atrial natriuretic peptide (1-29), chicken (1-29), chicken, has a number of advantages for use in lab experiments. It is a synthetic peptide, which means that it is readily available and can be easily synthesized in large quantities. Atrial natriuretic peptide (1-29), chicken (1-29), chicken, is also highly specific for the NPR-A receptor, which means that it has minimal off-target effects. However, Atrial natriuretic peptide (1-29), chicken (1-29), chicken, also has some limitations. It has a short half-life, which means that it must be administered frequently in order to maintain its effects. It also has poor oral bioavailability, which means that it must be administered via injection.

Orientations Futures

There are a number of future directions for research on Atrial natriuretic peptide (1-29), chicken (1-29), chicken. One area of interest is the development of new drugs that target the NPR-A receptor. These drugs could be used to treat hypertension and heart failure. Another area of interest is the development of new methods for administering Atrial natriuretic peptide (1-29), chicken (1-29), chicken, such as sustained-release formulations. Finally, there is interest in using Atrial natriuretic peptide (1-29), chicken (1-29), chicken, as a tool for studying the physiological effects of Atrial natriuretic peptide (1-29), chicken and the NPR-A receptor.

Méthodes De Synthèse

Atrial natriuretic peptide (1-29), chicken (1-29), chicken, is synthesized using solid-phase peptide synthesis. The peptide is assembled one amino acid at a time on a resin support using standard Fmoc chemistry. After the peptide chain is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

Atrial natriuretic peptide (1-29), chicken (1-29), chicken, has a wide range of applications in scientific research. It is commonly used in studies of cardiovascular physiology, renal function, and fluid balance. Atrial natriuretic peptide (1-29), chicken (1-29), chicken, is also used in studies of peptide-receptor interactions and in the development of new drugs for the treatment of hypertension and heart failure.

Propriétés

IUPAC Name |

4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[(4R)-52-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-19-(2-methylpropyl)-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C124H211N47O40S5/c1-10-61(5)95-117(208)149-53-90(181)153-82(57-175)114(205)162-73(42-60(3)4)110(201)168-79(54-172)101(192)147-49-88(179)151-71(31-40-213-8)98(189)144-51-91(182)155-84(116(207)164-75(44-85(127)176)100(191)146-50-89(180)152-81(56-174)113(204)161-67(26-18-35-140-121(131)132)104(195)157-66(24-15-16-33-125)106(197)167-78(119(210)211)45-86(128)177)59-216-215-58-83(154-92(183)52-148-102(193)80(55-173)169-112(203)76(46-93(184)185)165-105(196)68(27-19-36-141-122(133)134)158-107(198)72(32-41-214-9)156-97(188)64(126)30-39-212-7)115(206)163-74(43-63-22-13-12-14-23-63)99(190)145-48-87(178)150-65(25-17-34-139-120(129)130)103(194)159-69(28-20-37-142-123(135)136)109(200)171-96(62(6)11-2)118(209)166-77(47-94(186)187)111(202)160-70(108(199)170-95)29-21-38-143-124(137)138/h12-14,22-23,60-62,64-84,95-96,172-175H,10-11,15-21,24-59,125-126H2,1-9H3,(H2,127,176)(H2,128,177)(H,144,189)(H,145,190)(H,146,191)(H,147,192)(H,148,193)(H,149,208)(H,150,178)(H,151,179)(H,152,180)(H,153,181)(H,154,183)(H,155,182)(H,156,188)(H,157,195)(H,158,198)(H,159,194)(H,160,202)(H,161,204)(H,162,205)(H,163,206)(H,164,207)(H,165,196)(H,166,209)(H,167,197)(H,168,201)(H,169,203)(H,170,199)(H,171,200)(H,184,185)(H,186,187)(H,210,211)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)(H4,137,138,143)/t61-,62-,64-,65?,66?,67?,68-,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84-,95?,96?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUXNYKYYZMSHC-ZXPJALNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

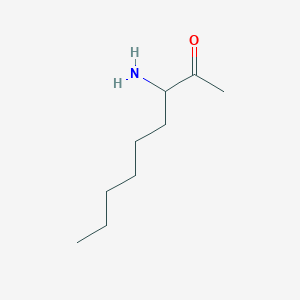

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N[C@@H](CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)[C@H](CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C124H211N47O40S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856166 | |

| Record name | PUBCHEM_71581471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3160.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrial natriuretic peptide (1-29), chicken | |

CAS RN |

118691-45-5 | |

| Record name | PUBCHEM_71581471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)